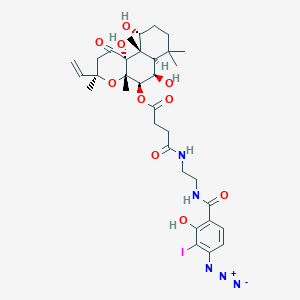

Iasa-forskolin

説明

特性

CAS番号 |

121878-20-4 |

|---|---|

分子式 |

C33H44IN5O10 |

分子量 |

797.6 g/mol |

IUPAC名 |

[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-[2-[(4-azido-2-hydroxy-3-iodobenzoyl)amino]ethylamino]-4-oxobutanoate |

InChI |

InChI=1S/C33H44IN5O10/c1-7-30(4)16-20(41)33(47)31(5)19(40)12-13-29(2,3)26(31)25(45)27(32(33,6)49-30)48-22(43)11-10-21(42)36-14-15-37-28(46)17-8-9-18(38-39-35)23(34)24(17)44/h7-9,19,25-27,40,44-45,47H,1,10-16H2,2-6H3,(H,36,42)(H,37,46)/t19-,25-,26-,27-,30+,31-,32+,33-/m1/s1 |

InChIキー |

UTCUSMOTNRCVGL-JFHNSAMMSA-N |

SMILES |

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCC(=O)NCCNC(=O)C4=C(C(=C(C=C4)N=[N+]=[N-])I)O)O)C)O)C |

異性体SMILES |

C[C@@]1(CC(=O)[C@]2([C@@]3([C@@H](CCC([C@H]3[C@H]([C@H]([C@@]2(O1)C)OC(=O)CCC(=O)NCCNC(=O)C4=C(C(=C(C=C4)N=[N+]=[N-])I)O)O)(C)C)O)C)O)C=C |

正規SMILES |

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCC(=O)NCCNC(=O)C4=C(C(=C(C=C4)N=[N+]=[N-])I)O)O)C)O)C |

同義語 |

3'-iodo-4'-azidosalicylamidoethylamido-7-succinyldeacetylforskolin IASA-forskolin |

製品の起源 |

United States |

科学的研究の応用

Antiviral Activity

Recent studies have highlighted the potential of forskolin as an antiviral agent, particularly against SARS-CoV-2. In silico docking experiments demonstrated that forskolin can inhibit the interaction between the viral receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor. This suggests that forskolin might play a significant role in preventing viral entry into human cells, making it a candidate for further antiviral drug development .

Respiratory Disorders

Forskolin has been shown to possess therapeutic effects in managing respiratory conditions such as asthma. Clinical trials indicated that oral administration of forskolin improved lung function parameters in patients with asthma, comparable to traditional treatments . Its mechanism involves the inhibition of inflammatory cytokines and modulation of airway smooth muscle tone.

Cardiovascular Health

Forskolin is recognized for its ability to lower blood pressure and improve cardiac function. It acts as a vasodilator by increasing intracellular cyclic AMP (cAMP) levels, which relaxes vascular smooth muscles. Studies have demonstrated that forskolin can effectively manage hypertension and related heart complications, contributing to cardiovascular health .

Stem Cell Differentiation

Forskolin has been utilized in research focused on stem cell biology, particularly in promoting germ cell differentiation from embryonic stem (ES) cells. Studies indicated that forskolin enhances the differentiation process through cAMP signaling pathways, which are crucial for meiosis and oocyte maturation . The optimal concentration for inducing germ cell differentiation was found to be around 20 µM.

Cancer Research

The compound has also been investigated for its potential anti-cancer properties. Forskolin's ability to induce apoptosis in cancer cells through cAMP-mediated pathways presents a promising avenue for cancer treatment research. Its multifaceted action makes it a candidate for developing novel anti-cancer therapies .

Case Studies and Clinical Trials

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

The following table compares Iasa-forskolin with forskolin and deacetylforskolin:

*Forskolin’s molecular formula is inferred from structural data in .

Structural Insights:

Pharmacological Activity

This compound :

- Mechanism : Modulates cAMP levels via partial activation of adenylate cyclase, though with lower efficacy than forskolin .

- Applications : Used in studies exploring hypertension and glaucoma due to its vasodilatory effects .

Forskolin :

- Mechanism : Potent adenylate cyclase activator, elevating intracellular cAMP by 10–20 fold .

- Applications : Anti-inflammatory, cardioprotective, and neuroprotective therapies .

Deacetylforskolin :

Analytical and Industrial Relevance

Research Findings and Challenges

- Synthetic Accessibility: Deacetylforskolin is easier to functionalize, making it a preferred intermediate for novel derivatives .

- Divergent Efficacy : Forskolin remains superior in cAMP activation, while this compound serves as a reliable analytical control .

準備方法

Synthesis of (13R)-Manoyl Oxide in Escherichia coli

The foundational step in microbial forskolin production involves synthesizing (13R)-manoyl oxide, the diterpene scaffold. A 2014 study demonstrated the assembly of a single plasmid in E. coli expressing five genes: atoB, hmgS, hmgR, mvaK1, mvaK2, and idi2 for mevalonate pathway optimization, alongside a geranylgeranyl diphosphate (GGPP) synthase. Co-expression with CfTPS2 and CfTPS3 diterpene synthases from Coleus forskohlii enabled stereospecific cyclization of GGPP into (13R)-manoyl oxide. Through iterative optimization of induction temperatures (16°C vs. 25°C) and extraction protocols (hexane overlay with 1-eicosene internal standard), yields reached 10 mg/L in microscale cultures. Nuclear magnetic resonance (NMR) confirmed enantiomeric purity, critical for downstream functionalization.

Table 1: Key Parameters for (13R)-Manoyl Oxide Production in E. coli

| Parameter | Value/Description |

|---|---|

| Plasmid Genes | atoB, hmgS, hmgR, mvaK1, mvaK2, idi2, GGPP synthase |

| Induction Temperature | 16°C (112 h) vs. 25°C (16 h) |

| Extraction Solvent | Hexane with 1-eicosene internal standard |

| Yield | 10 mg/L |

| Purity | >99% enantiomeric excess (NMR confirmed) |

Full Biosynthesis in Saccharomyces cerevisiae

The complete biosynthetic pathway from glucose to forskolin was reconstituted in S. cerevisiae by integrating nine genes: the mevalonate pathway, CfTPS2/3, five cytochrome P450s (CfCYP76AH8, CfCYP76AH15, CfCYP76AH17, CfCYP71D381, CfCYP701A486), and two acetyltransferases. This engineered strain achieved forskolin titers of 40 mg/L, marking the first instance of de novo microbial production. Critical challenges included balancing redox demands of P450s and optimizing acetyl-CoA supply for acetylation at C7. Transient expression in Nicotiana benthamiana validated the enzymatic cascade, confirming hydroxylation at C1, C6, C7, C9, and C11 positions, followed by acetylation.

Table 2: Enzymatic Steps in Forskolin Biosynthesis

| Step | Enzyme Class | Function | Position Modified |

|---|---|---|---|

| 1 | Diterpene Synthases | Cyclize GGPP to (13R)-manoyl oxide | N/A |

| 2 | CYP76AH15 | C11 Hydroxylation | C11 |

| 3 | CYP76AH8 | C1/C6 Hydroxylation | C1, C6 |

| 4 | CYP71D381 | C7 Hydroxylation | C7 |

| 5 | Acetyltransferase | C7 Acetylation | C7 |

| 6 | CYP701A486 | C9 Oxidation to Keto Group | C9 |

Chemical Synthesis of Forskolin

Total Synthesis via a 24-Step Route

A 2017 study reported a concise 24-step synthesis of (±)-forskolin, yielding hundreds of milligrams in a single pass. Key transformations included:

-

Allylic Transposition : Strategic rearrangement of a trisubstituted olefin to install the C6–C7 ether bridge.

-

Isoxazole Ring Assembly : Stepwise construction of the sterically hindered tetracyclic core using a modified Huisgen cycloaddition.

-

Upjohn Dihydroxylation : Citric acid-modified conditions enabled dihydroxylation of a resilient tetrasubstituted olefin at C1 and C2.

The route achieved an overall yield of 5.2%, with intermediates characterized by X-ray crystallography. This approach enables access to non-natural analogs, circumventing limitations of semisynthesis.

Table 3: Key Metrics for Chemical Synthesis of Forskolin

| Parameter | Value/Description |

|---|---|

| Total Steps | 24 |

| Overall Yield | 5.2% |

| Key Reaction | Citric acid-modified Upjohn dihydroxylation |

| Purity | >95% (HPLC) |

Derivatization and Functionalization

Synthesis of 7-Bromoacetyl-7-Desacetylforskolin

Alkylating derivatives like 7-bromoacetyl-7-desacetylforskolin (BrAcFsk) have been synthesized to probe adenylyl cyclase interactions. Preparation involves reacting 7-desacetylforskolin with bromoacetic anhydride in the presence of N-hydroxysuccinimide, achieving >80% conversion. BrAcFsk irreversibly binds to adenylyl cyclase, confirmed by competitive inhibition assays with 1,9-dideoxyforskolin.

Comparative Analysis of Preparation Methods

Microbial vs. Chemical Synthesis

-

Yield : Microbial systems (40 mg/L) lag behind chemical synthesis (hundreds of mg/batch) but offer sustainability.

-

Stereocontrol : Biosynthesis ensures 100% enantiomeric purity, whereas chemical routes produce racemic mixtures.

-

Scalability : Fermentation-based production is inherently scalable, while multi-step synthesis faces cost barriers.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing Iasa-forskolin’s activation/inhibition effects on adenylyl cyclase (AC) isoforms?

- Methodological Answer : Use heterologous expression systems (e.g., Spodoptera frugiperda insect cells) to isolate AC isoforms and measure cAMP production via radioimmunoassays or fluorescence-based techniques. Include forskolin analogs as controls to compare potency and efficacy. Ensure reproducibility by detailing cell culture conditions, agonist/antagonist concentrations, and statistical methods for dose-response curves .

- Key Considerations : Validate isoform specificity using selective inhibitors/activators and reference pharmacological profiles from prior studies .

Q. How should researchers formulate hypotheses about this compound’s structural-activity relationships (SAR)?

- Methodological Answer : Apply molecular docking and comparative analysis of diterpene analogs (e.g., 1-deoxy-forskolin, BODIPY-forskolin) to identify critical functional groups. Use computational tools (e.g., molecular dynamics simulations) to model interactions with AC catalytic domains. Cross-validate predictions with in vitro assays .

- Key Considerations : Prioritize analogs with documented partial agonist/antagonist profiles to explore SAR nuances .

Q. What are best practices for ensuring reproducibility in this compound studies?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing experimental protocols, including compound purity verification (e.g., NMR, HPLC), buffer compositions, and equipment specifications. Provide raw data and code for statistical analyses in supplementary materials .

- Key Considerations : Avoid over-reliance on proprietary reagents; cite commercial sources and lot numbers .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s isoform-specific effects across studies?

- Methodological Answer : Conduct meta-analyses of AC isoform expression levels in different cell lines/tissues. Use inverse agonist data (e.g., BODIPY-forskolin’s suppression of AC2 basal activity) to re-examine context-dependent signaling. Apply mixed-effects models to account for variability in experimental conditions .

- Key Considerations : Differentiate between inverse agonism and non-competitive inhibition using purified catalytic subunits .

Q. What advanced statistical approaches are suitable for analyzing this compound’s dose-response heterogeneity?

- Methodological Answer : Employ hierarchical Bayesian models to estimate EC50/IC50 values across biological replicates. Use principal component analysis (PCA) to cluster analogs by efficacy profiles. Report confidence intervals and effect sizes to address small-sample limitations .

- Key Considerations : Validate assumptions of normality and homogeneity of variance before applying parametric tests .

Q. How can researchers design studies to explore this compound’s therapeutic potential without overstepping preclinical limitations?

- Methodological Answer : Frame questions using the PICOT framework (Population: cell/animal model; Intervention: dose/route; Comparison: existing AC modulators; Outcome: cAMP levels/signaling markers; Time: acute/chronic exposure). Incorporate negative controls (e.g., AC knockout models) to isolate target effects .

- Key Considerations : Align with FINER criteria (Feasible, Novel, Ethical, Relevant) to avoid overambitious claims .

Data Presentation & Publication

Q. How should researchers present contradictory findings on this compound’s partial agonism in manuscripts?

- Methodological Answer : Structure the Discussion section to contrast results with prior work (e.g., AC1 vs. AC2 activation profiles). Use two-state receptor theory to explain partial agonism/antagonism. Provide supplemental materials for raw data and alternative interpretations .

- Key Considerations : Avoid redundancy; focus on mechanistic hypotheses rather than rehashing results .

Q. What ethical guidelines apply to sharing this compound-related datasets?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use repositories like Zenodo or Figshare for raw cAMP measurements and molecular models. Include metadata on experimental conditions and ethical approvals for animal/human studies .

- Key Considerations : Anonymize patient-derived data if applicable; cite institutional review board approvals .

Cross-Disciplinary Considerations

Q. How can computational biologists contribute to this compound research?

- Methodological Answer : Collaborate to build predictive QSAR models using open-source tools (e.g., RDKit, PyMol). Validate docking results with mutagenesis studies (e.g., AC catalytic domain mutants). Publish code and force-field parameters for transparency .

- Key Considerations : Address limitations of in silico models (e.g., solvent effects, conformational flexibility) in the Methods section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。